Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Indoline Core: This step involves the cyclization of an appropriate precursor to form the indoline core.
Introduction of the Spiro Center: The spiro center is introduced through a reaction that forms the spiro linkage between the indoline and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20BrFN2O3 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H20BrFN2O3/c1-24-17-12-15(22)11-16(23)18(17)21(19(24)26)7-9-25(10-8-21)20(27)28-13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
LXDOBTQATIALEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Br)F)C3(C1=O)CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.